molecular formula C19H18N2O3S B1239910 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide

2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide

Cat. No. B1239910
M. Wt: 354.4 g/mol
InChI Key: YKLMGKWXBLSKPK-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Optical Properties and Material Science

  • Mechanofluorochromic Properties : This compound's derivatives, such as 2-cyano-3-(methoxyphenyl)-2-propenamides, demonstrate distinct optical properties owing to their specific stacking modes. These properties include variations in luminescence upon physical treatment like grinding, with changes in emission peaks and quantum yields, making them potentially useful in material science and optoelectronics (Song et al., 2015).

Thermodynamic and Solubility Studies

  • Thermodynamic Properties : Studies on derivatives of this compound, including 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, have focused on their fusion temperature and solubility in various organic solvents. The differential enthalpies and entropies of dissolution were calculated, offering insights into intermolecular interactions affecting solubility and enthalpies of mixing, important for chemical processing and formulation (Sobechko et al., 2017).

Polymer Science and Copolymerization

  • Copolymers Synthesis : Research involving methyl and methoxy ring-substituted 2-cyano-3-phenyl 2-propenamides has led to the synthesis of novel copolymers with styrene. These copolymers exhibit high glass transition temperatures and decreased chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit, making them relevant in the field of advanced polymer materials (Kharas et al., 2015).

Organic Synthesis and Reaction Mechanisms

  • Generation and Reactions of Allylic Carbanion Species : The compound's derivatives, such as 2-Methyl-3-(phenylthio) propenoic acid, have been studied for generating allylic carbanion species. These species react with aldehydes and ketones, offering insights into organic synthesis and reaction mechanisms (Kitaoka et al., 1983).

Potential Medical Applications

  • Prodrug Synthesis for Anti-inflammatory Agents : There is research on the synthesis of derivatives like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which act as prodrugs for anti-inflammatory agents. These compounds show promise in the development of new medications (Patterson et al., 1992).

Chemical Synthesis and Luminescence Studies

  • Photophysical Properties : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives has explored their unique luminescence properties, which vary depending on the substituted group. This is relevant for applications in photophysics and chemical synthesis (Kim et al., 2021).

Applications in Chemistry and Materials Science

  • Vinyl Ethers and Thermal Transformations : The reactions of alkynylmagnesium bromides with glycidol ethers, involving derivatives of this compound, have been studied for synthesizing various alcohols and for understanding their thermal transformations. This research contributes to organic chemistry and materials science (Dmitrieva et al., 2005).

  • Reactions of Cyanoquinolinethione : Studies on 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione have explored its reactions with various compounds to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, contributing to heterocyclic chemistry (Al-Taifi et al., 2016).

properties

Product Name

2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8-

InChI Key

YKLMGKWXBLSKPK-ZSOIEALJSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N

Pictograms

Irritant

synonyms

alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide
ST 638
ST-638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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